molecular formula C14H16N2O2 B14902016 N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide

N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B14902016
M. Wt: 244.29 g/mol
InChI Key: SRDMJLXPAFNZEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for the synthesis of N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on the starting materials and desired yield.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors, high-throughput screening, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific properties and applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-cyclopropyl-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C14H16N2O2/c1-18-12-4-5-13-10(8-12)6-7-16(13)9-14(17)15-11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,15,17)

InChI Key

SRDMJLXPAFNZEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3CC3

Origin of Product

United States

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